molecular formula C10H8FN3 B3150885 5-(4-Fluorophenyl)pyrazin-2-amine CAS No. 69816-51-9

5-(4-Fluorophenyl)pyrazin-2-amine

Cat. No. B3150885
Key on ui cas rn: 69816-51-9
M. Wt: 189.19 g/mol
InChI Key: CADGYZRAFIPXSM-UHFFFAOYSA-N
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Patent
US07504412B2

Procedure details

Conducting the operations similar to those of Production Example 14 using 2-amino-5-bromopyrazine (2.7 g) and 4-fluorophenylboronic acid (3.4 g), 2-amino-5-(4-fluorophenyl)pyrazine was obtained as white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1>>[NH2:1][C:2]1[CH:7]=[N:6][C:5]([C:13]2[CH:14]=[CH:15][C:10]([F:9])=[CH:11][CH:12]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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